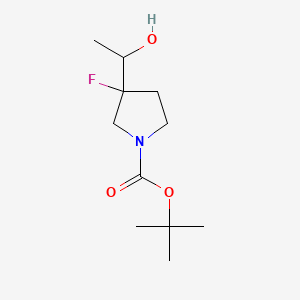

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate

Description

Properties

Molecular Formula |

C11H20FNO3 |

|---|---|

Molecular Weight |

233.28 g/mol |

IUPAC Name |

tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H20FNO3/c1-8(14)11(12)5-6-13(7-11)9(15)16-10(2,3)4/h8,14H,5-7H2,1-4H3 |

InChI Key |

IOADSJASVUKMCD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1(CCN(C1)C(=O)OC(C)(C)C)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoropyrrolidine and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 3-fluoropyrrolidine is reacted with tert-butyl chloroformate in the presence of triethylamine. The reaction mixture is stirred at room temperature for several hours until the reaction is complete.

Purification: The crude product is purified by column chromatography to obtain the desired this compound in high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques such as recrystallization and distillation are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The fluorine atom can be replaced by a hydrogen atom through reduction reactions.

Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product formed is the corresponding ketone or aldehyde.

Reduction: The major product is the de-fluorinated pyrrolidine derivative.

Substitution: The major products are the substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound is used in the development of novel materials with unique properties.

Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

Biological Studies: The compound is used in studies to understand its biological activity and potential as a drug candidate.

Mechanism of Action

The mechanism of action of tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyethyl group play a crucial role in its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Substituent Variations: Fluorine and Hydroxyethyl vs. Hydroxymethyl

- Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate (CAS 1314400-71-9, C₁₁H₂₁NO₃, MW 215.29) lacks the fluorine atom present in the target compound. The absence of fluorine reduces electronegativity and may decrease metabolic stability compared to fluorinated analogs .

- Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate (CAS 1893340-46-9, C₁₀H₁₈FNO₃, MW 219.25) replaces the hydroxyethyl group with hydroxymethyl.

Aromatic vs. Aliphatic Substituents

- Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate (CAS 2098005-18-4, C₁₄H₁₉FN₂O₂, MW 266.31) substitutes the hydroxyethyl group with a pyridinyl moiety.

Trifluoromethyl and Methyl Substitutions

- Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6, C₁₁H₁₈F₃NO₃, MW 281.26) incorporates a trifluoromethyl group, which is strongly electron-withdrawing. This substitution increases lipophilicity and oxidative stability compared to the target compound’s hydroxyethyl group .

Ring Size Variations: Pyrrolidine vs. Azetidine

- Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1126650-66-5, C₉H₁₅FNO₃, MW 204.22) replaces the five-membered pyrrolidine ring with a four-membered azetidine.

Data Tables

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| Tert-butyl 3-fluoro-3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | - | ~C₁₁H₂₀FNO₃ | ~233.28 | Fluorine, 1-hydroxyethyl |

| Tert-butyl 3-(1-hydroxyethyl)pyrrolidine-1-carboxylate | 1314400-71-9 | C₁₁H₂₁NO₃ | 215.29 | 1-hydroxyethyl |

| Tert-butyl (3R)-3-fluoro-3-(hydroxymethyl)pyrrolidine-1-carboxylate | 1893340-46-9 | C₁₀H₁₈FNO₃ | 219.25 | Fluorine, hydroxymethyl |

| Tert-butyl 3-fluoro-3-(pyridin-4-yl)pyrrolidine-1-carboxylate | 2098005-18-4 | C₁₄H₁₉FN₂O₂ | 266.31 | Fluorine, pyridinyl |

| Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate | 1052713-78-6 | C₁₁H₁₈F₃NO₃ | 281.26 | Trifluoromethyl, methyl |

| Tert-butyl 3-fluoro-3-(hydroxymethyl)azetidine-1-carboxylate | 1126650-66-5 | C₉H₁₅FNO₃ | 204.22 | Fluorine, hydroxymethyl, azetidine |

Table 2: Key Property Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.